Diphenyltin dichloride

Descripción general

Descripción

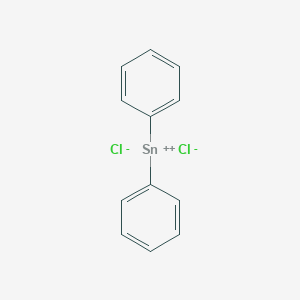

Diphenyltin dichloride is an organotin compound with the chemical formula (C₆H₅)₂SnCl₂. It is a white to off-white crystalline solid that is used in various chemical applications. The compound is known for its utility in organic synthesis and as a reagent in the preparation of other organotin compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenyltin dichloride can be synthesized through the reaction of diphenyltin oxide with hydrochloric acid. The reaction typically proceeds as follows:

(C6H5)2SnO+2HCl→(C6H5)2SnCl2+H2O

This method involves the use of diphenyltin oxide and hydrochloric acid under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by reacting diphenyltin oxide with hydrochloric acid in large-scale reactors. The reaction is carefully monitored to ensure high purity and yield of the product. The resulting this compound is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Environmental Degradation Pathways

Microbial degradation studies in freshwater systems revealed diphenyltin dichloride is metabolized by aerobic bacteria, albeit slowly. Key findings from river Benue experiments (3 mM initial concentration) :

Table 2: Degradation kinetics in aqueous systems

| Time (days) | % Degradation (Treatment A*) | % Degradation (Treatment B†) |

|---|---|---|

| 14 | 40.29 | 35.18 |

| 28 | 68.43 | 62.75 |

| 56 | 92.73 | 88.37 |

*Treatment A: Unamended microbial consortium

†Treatment B: Consortium amended with poultry dung

Dominant degraders included Stenotrophomonas spp. (29.6% population share) and Comamonas spp. (9.3%) . The biocidal effect reduced bacterial viability at >7 mM concentrations, limiting degradation efficiency.

Complexation with Mercury Salts

Reactions with mercuric chloride (HgCl₂) in ethanol yielded phenylmercury chloride (PhHgCl) as the primary product, with no evidence of bridged Sn-Hg complexes :

textPh₂SnCl₂ + HgCl₂ → PhHgCl + Sn byproducts

Key factors:

-

Ligand lability : Hg²⁺ preferentially coordinates with chloride over tin-bound ligands.

-

Solvent dependence : Ethanol promotes redox pathways, unlike inert solvents like CCl₄ .

Halide Exchange and Oxide Formation

Reactions with ammonium halides (NH₄X; X = F, Cl, Br, I) in 1,4-dioxane produced dimeric tetraorganodistannoxanes :

text2 Ph₂SnCl₂ + 2 NH₄X → [Ph₂XSnOSnXPh₂]₂ + 2 NH₃ + 2 HCl

Crystallographic data for [i-Pr₂(Br)SnOSn(Br)i-Pr₂]₂ confirmed a central (R₂Sn)₂O₂ core with trigonal bipyramidal geometry at tin . Fluoride derivatives exhibited greater thermal stability (decomposition >250°C) compared to iodide analogs.

Stability Under Ambient Conditions

-

Thermal decomposition : Begins at 110°C (flash point), with complete decomposition at 333–337°C .

-

Hydrolysis : Slow reaction with water (t₁/₂ ≈ 72 hr at pH 7), generating diphenyltin oxide and HCl .

-

Light sensitivity : UV irradiation (254 nm) induces homolytic Sn-C bond cleavage, producing phenyl radicals .

Aplicaciones Científicas De Investigación

Agrochemical Uses

DPTDC has been investigated for its potential as an agrochemical, particularly in the development of pesticides. Its halogenated structure enhances its efficacy as an active ingredient in crop protection products. Recent studies highlight its role in modifying the properties of sulfur-containing agrochemicals, which are vital for developing new fungicides and insecticides .

Case Study: Pesticidal Efficacy

- A study demonstrated that DPTDC could be combined with other compounds to enhance pest resistance in crops. The introduction of DPTDC into formulations increased the effectiveness of traditional pesticides by improving their stability and bioavailability.

Biological Applications

DPTDC exhibits significant biological activity, including anti-tumor properties. Research indicates that dialkyl derivatives of organotins like DPTDC show greater anti-cancer activity compared to their mono- or tri-alkyl counterparts .

Case Study: Anti-Tumor Activity

- In vitro studies revealed that DPTDC inhibited cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Polymer Chemistry

DPTDC is used in synthesizing organotin polymers, which possess unique properties such as antimicrobial activity and thermal stability. These polymers are applied in coatings and plastics, providing enhanced durability and resistance to environmental degradation.

Data Table: Properties of DPTDC-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Antimicrobial Activity | Effective against bacteria |

| Decomposition Temperature | >300 °C |

Case Study: Zika Virus Inhibition

- Research demonstrated that polymers derived from DPTDC exhibited the ability to inhibit the Zika virus effectively. This finding opens avenues for developing antiviral materials using organotin chemistry .

Material Science

In material science, DPTDC is utilized for its role as a catalyst in various chemical reactions, particularly in the synthesis of specialty chemicals and advanced materials. Its ability to facilitate reactions at lower temperatures makes it an attractive option for sustainable manufacturing processes.

Electronics

DPTDC is also explored for its applications in electronics, particularly in the production of semiconductors and conductive materials. The compound's electronic properties can be tuned for specific applications, enhancing device performance.

Mecanismo De Acción

The mechanism of action of diphenyltin dichloride involves its interaction with biological molecules, particularly through the formation of complexes with ligands. These interactions can affect various molecular targets and pathways, including:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression.

Cell Membrane Disruption: It can disrupt cell membranes by interacting with lipid bilayers

Comparación Con Compuestos Similares

Similar Compounds

- Dibutyltin dichloride

- Tributyltin chloride

- Dimethyltin dichloride

- Trimethyltin chloride

- Phenyltin trichloride

Uniqueness

Diphenyltin dichloride is unique due to its specific chemical structure, which includes two phenyl groups attached to the tin atom. This structure imparts distinct chemical properties and reactivity compared to other organotin compounds. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .

Actividad Biológica

Diphenyltin dichloride (DPTC), a member of the organotin compounds, has garnered attention due to its diverse biological activities, particularly in the fields of cytotoxicity, antimicrobial properties, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of DPTC.

Chemical Structure and Properties

This compound is represented by the chemical formula , where "Ph" denotes a phenyl group. The structure allows for interactions with biological molecules, influencing its activity in various biological systems.

Cytotoxic Activity

Research indicates that DPTC exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by Adeyemi et al. (2021) evaluated the cytotoxicity of DPTC on HT-29 human colon adenocarcinoma cells and normal CCD-18Co colon cells. The results demonstrated that DPTC induced apoptosis in cancer cells while showing lower toxicity towards normal cells, suggesting a selective action against malignant cells.

Table 1: Cytotoxicity Data of this compound

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 | 15.0 | Apoptosis induction |

| This compound | CCD-18Co | >100 | Minimal toxicity |

Antimicrobial Properties

DPTC has also been studied for its antimicrobial properties. A notable study explored its efficacy against various bacterial strains, revealing that DPTC exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Trypanocidal Activity

In addition to its cytotoxic and antimicrobial properties, DPTC has demonstrated trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In a study involving infected mice, administration of DPTC at a dose of 15 mg/kg/day resulted in the clearance of parasites from the bloodstream, indicating its potential as an antiparasitic agent .

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : In vitro studies have shown that DPTC can significantly reduce cell viability in various cancer cell lines, including lung, ovarian, and breast cancers. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

- Mechanistic Insights : The biological activity of DPTC is influenced by its coordination chemistry with different ligands. Studies have reported that adduct formation between DPTC and specific ligands can enhance its biological efficacy . For instance, a pentacoordinate adduct formed with 2-phenyl-1,3-dithiane exhibited unique structural properties that may influence its interaction with biological targets.

- Environmental and Toxicological Considerations : While DPTC shows promising biological activities, it is essential to consider its environmental impact and potential toxicity. Studies have indicated that organotin compounds can accumulate in aquatic environments and pose risks to wildlife .

Propiedades

IUPAC Name |

dichloro(diphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXUHJXWYNONDI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074458 | |

| Record name | Dichlorodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-99-5 | |

| Record name | Diphenyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyltin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLTIN DICHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y7MZ4K0DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.